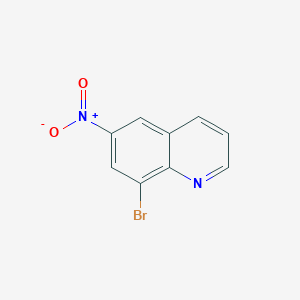
8-Bromo-6-nitroquinoline
Übersicht
Beschreibung
8-Bromo-6-nitroquinoline is a synthetic organic compound with the molecular formula C9H5BrN2O2 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 8-Bromo-6-nitroquinoline involves the use of the classical Skraup reaction using 4-bromo-2-nitroaniline and glycerol, which gives the desired 6-bromo-8-nitroquinoline in reasonable yields . An in-depth NMR spectroscopy characterization study of novel 8-substituted quinolines bearing 3-/6-/3,6- bromine substitutions has been conducted .
Molecular Structure Analysis
The molecular structure of 8-Bromo-6-nitroquinoline is represented by the linear formula C9H5BrN2O2 . The InChI code for this compound is 1S/C9H5BrN2O2/c10-8-5-7(12(13)14)4-6-2-1-3-11-9(6)8/h1-5H .
Physical And Chemical Properties Analysis
8-Bromo-6-nitroquinoline is a solid at room temperature . It has a molecular weight of 253.05 .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties : Some quinoline derivatives, including 6-Bromo-5-nitroquinoline, have shown significant antiproliferative activity against cancer cell lines such as rat glioblastoma, human cervical cancer cells, and human adenocarcinoma. This suggests potential use in anticancer drug development (Köprülü et al., 2018).
Antitrypanosomal Activity : An 8-Nitroquinolinone derivative with a 6-bromo-substituent displayed potent and selective antitrypanosomal activity, showing promise as a lead compound for novel antitrypanosomal drugs (Pedron et al., 2020).
Intermediate in PI3K/mTOR Inhibitors : The compound 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an important intermediate in many PI3K/mTOR inhibitors, was synthesized from derivatives of bromo-nitroquinoline, indicating its importance in the synthesis of quinoline inhibitors (Lei et al., 2015).
Photolabile Protecting Group : Brominated hydroxyquinoline derivatives, including 8-bromo-7-hydroxyquinoline, have been synthesized as photolabile protecting groups with sensitivity to multiphoton excitation. This suggests their application in vivo for caging biological messengers (Fedoryak & Dore, 2002).
Fungitoxicity : Certain bromo-chloro-nitroquinolines, including 6-bromo-3-chloro-8-quinolinol, have demonstrated potent antifungal activity against various fungi, indicating their potential as fungicides (Gershon et al., 1996).
Photolabile Caging for Carboxylic Acid : 8-Nitroquinoline-based photolabile caging groups for carboxylic acid, including 6-bromo-8-nitro derivatives, have been synthesized with improved photolysis efficiency, suggesting applications in the study of biological processes of caged compounds (Sun et al., 2014).
Prodrug Systems for Reductive Activation : 2-Aryl-6-methyl-5-nitroquinoline derivatives, synthesized as potential prodrug systems, include bromo-substituted compounds. Their activation and fragmentation upon reduction were investigated, showing potential in drug delivery systems (Couch et al., 2008).
Environmental Analysis : 8-Nitroquinoline, a chemical carcinogen, has been studied for voltammetric determination using silver solid electrodes, indicating its importance in environmental analysis, particularly in water quality assessment (Rumlová et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
8-bromo-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-8-5-7(12(13)14)4-6-2-1-3-11-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMYKZIUOIXCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-nitroquinoline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


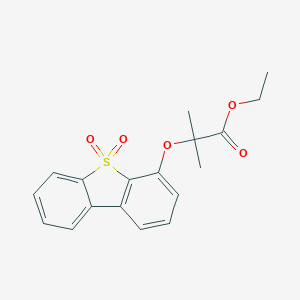
![6-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B186604.png)
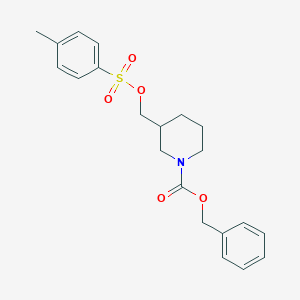
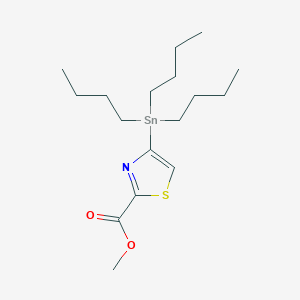
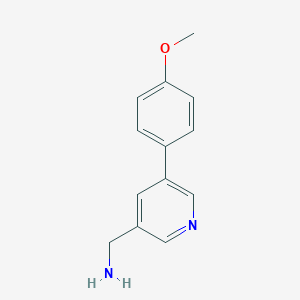
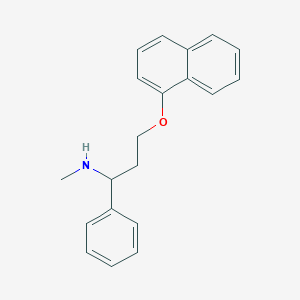
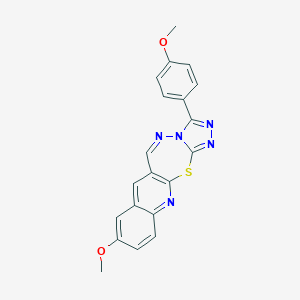
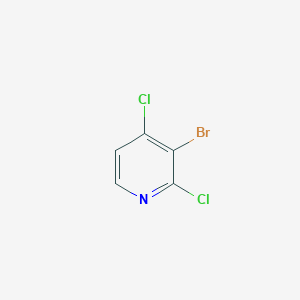
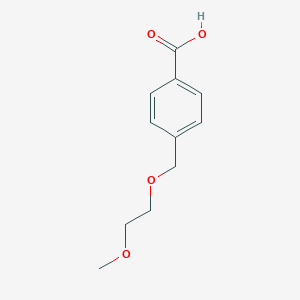
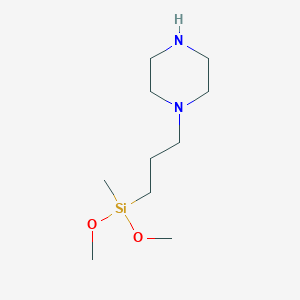
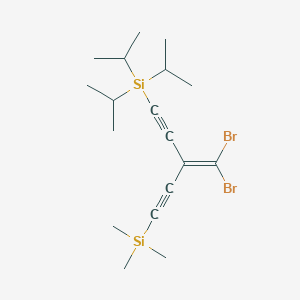
![1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B186628.png)
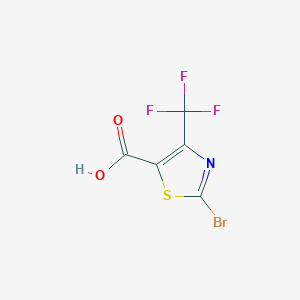
![4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid](/img/structure/B186630.png)